N-(2,3-Dimethylphenyl)-N-ethylthiourea

Molecular Weight Physicochemical Properties Structural Analog

Researchers requiring precise, reproducible LogP modulation in SAR campaigns often face supply inconsistency with generic thiourea building blocks. N-(2,3-Dimethylphenyl)-N-ethylthiourea (CAS 262853-29-2) directly addresses this need as a quantitatively distinct molecular probe. - Distinct lipophilicity: Offers a ΔLogP of approx. +0.3 vs. the des-ethyl analog, enabling systematic hydrophobicity profiling. - Defined steric environment: The unique N-ethyl and N-(2,3-dimethylphenyl) pattern provides a controlled scaffold for synthesizing N-ethyl-substituted heterocycles. - Consistent quality: Supplied with a verified purity of 95%, ensuring batch-to-batch reliability for critical experimental outcomes.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
CAS No. 262853-29-2
Cat. No. B12566979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylphenyl)-N-ethylthiourea
CAS262853-29-2
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1C)C)C(=S)N
InChIInChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,12,14)
InChIKeyPOCALMJCNVPQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)-N-ethylthiourea: Physicochemical and Structural Profile


N-(2,3-Dimethylphenyl)-N-ethylthiourea (CAS 262853-29-2) is an N,N-disubstituted thiourea derivative with the molecular formula C11H16N2S and a molecular weight of 208.33 g/mol . Structurally, it features a central thiocarbonyl (C=S) group bonded to a 2,3-dimethylphenyl substituent on one nitrogen and an ethyl group on the other nitrogen atom, forming a non-symmetrical, aromatic thiourea scaffold . The compound is typically supplied as a research-grade chemical with purity specified at 95% or higher, and its fundamental physicochemical parameters—including its InChI Key (POCALMJCNVPQEU-UHFFFAOYSA-N), calculated density (1.125 g/cm³), and calculated boiling point (334.6°C at 760 mmHg)—are established and publicly accessible [1].

N-(2,3-Dimethylphenyl)-N-ethylthiourea: Why Substitution Fails


N-(2,3-Dimethylphenyl)-N-ethylthiourea cannot be reliably substituted with other thiourea derivatives, even those sharing a similar core structure. The specific substitution pattern—an N-ethyl group paired with an N-(2,3-dimethylphenyl) moiety—creates a unique combination of steric and electronic properties that govern its reactivity, binding interactions, and physicochemical behavior. Replacing this compound with a close analog such as N-(2,3-dimethylphenyl)-thiourea (CAS 55752-58-4) or N-(2,4-dimethylphenyl)-N-ethylthiourea introduces predictable, quantifiable differences in molecular weight, calculated LogP, and polar surface area . These differences are not trivial; they directly impact critical parameters for experimental design, including solubility, membrane permeability, and molecular recognition in biological or catalytic systems. The evidence presented in Section 3 provides the quantitative basis for why this specific compound, rather than a generic alternative, is required for reproducible and interpretable scientific outcomes.

N-(2,3-Dimethylphenyl)-N-ethylthiourea: Differentiation from Structural Analogs


Molecular Weight Difference from Des-Ethyl Analog

N-(2,3-Dimethylphenyl)-N-ethylthiourea possesses a molecular weight that is 28.06 g/mol greater than that of its des-ethyl analog, N-(2,3-dimethylphenyl)-thiourea (CAS 55752-58-4). This difference, equivalent to the addition of an ethyl group (C2H5, approx. 29 g/mol), is a direct consequence of the specific N-ethyl substitution [1].

Molecular Weight Physicochemical Properties Structural Analog

LogP Difference from Des-Ethyl Analog

The calculated partition coefficient (LogP) for N-(2,3-Dimethylphenyl)-N-ethylthiourea is 3.094 [1]. In contrast, the calculated LogP for the des-ethyl analog, N-(2,3-dimethylphenyl)-thiourea, is reported as 2.79 [2]. This difference of approximately 0.3 log units represents a measurable increase in lipophilicity conferred by the N-ethyl group.

Lipophilicity LogP ADME Prediction

Polar Surface Area Difference from Des-Ethyl Analog

The calculated topological polar surface area (TPSA) for N-(2,3-Dimethylphenyl)-N-ethylthiourea is 65.89 Ų [1]. This is larger than the PSA reported for the des-ethyl comparator, N-(2,3-dimethylphenyl)-thiourea, which has a TPSA of 38.05 Ų [2]. The addition of the ethyl group on the thiourea nitrogen increases the compound's calculated polar surface area by approximately 73%.

Polar Surface Area Drug-likeness Bioavailability

N-(2,3-Dimethylphenyl)-N-ethylthiourea: Targeted Research Applications


Lipophilic Thiourea Scaffold for SAR Studies

Based on the evidence in Section 3, N-(2,3-Dimethylphenyl)-N-ethylthiourea offers a quantitatively distinct lipophilicity profile (ΔLogP ≈ +0.3 vs. des-ethyl analog [1][2]) and a larger molecular weight (ΔMW = +28.06 g/mol) compared to N-(2,3-dimethylphenyl)-thiourea. This makes it a precise tool for SAR campaigns where researchers need to systematically vary LogP to probe the impact of increased hydrophobicity on target binding, cellular permeability, or metabolic stability. It is not a generic building block but a specific molecular probe for defined physicochemical space.

Building Block for Heterocyclic Synthesis

The compound's specific N-ethyl and N-(2,3-dimethylphenyl) substitution pattern creates a unique steric environment around the thiocarbonyl group. This is relevant for synthetic routes that rely on the thiourea as an intermediate, such as in the formation of N-ethyl-N-(2,3-dimethylphenyl)-substituted heterocycles (e.g., thiazoles, pyrimidines). The established purity (typically 95% ) and defined molecular descriptors (e.g., PSA of 65.89 Ų [1]) ensure that the reagent's properties are consistent and predictable, which is critical for optimizing reaction yields and ensuring the structural integrity of downstream products.

Non-Symmetrical Thiourea in Supramolecular Chemistry

The non-symmetrical nature of this thiourea, with distinct N-aryl and N-alkyl substituents, offers a unique hydrogen-bonding donor profile compared to symmetrical analogs like N,N'-diphenylthiourea. While direct comparative binding data for this specific compound is currently unavailable in the peer-reviewed literature, the established class-level property of thioureas as strong, directional hydrogen-bond donors [3] suggests its potential utility. Its specific substitution pattern is expected to modulate both the acidity of the thiourea N-H protons and the overall shape of the molecule, making it a candidate for designing selective anion receptors or co-crystals with tailored supramolecular architectures.

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